REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[CH3:4][O:5][C:6](=[O:9])[CH2:7][NH2:8].N1C=CC=CC=1.Cl.NO.C(OC)(OC)OC>C1COCC1.CO>[CH3:4][O:5][C:6]([CH2:7][NH:8][C:2](=[O:3])[NH2:1])=[O:9] |f:0.1,3.4|
|
Name
|
p-aminobenzaldehyde ethylene glycol acetal
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycine methyl ester isocyanate
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.COC(CN)=O
|
Name
|
|
Quantity
|
0.35 mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.11 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The yellow reaction mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1/2 hour a yellow-orange precipitate begins
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
After 2 hours the solvent is removed by rotary evaporator
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give an orange, semisolid mass
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is reduced to about 1/4 volume by rotary evaporator, and water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
Pale yellow crystals of product form, which are isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 50°-55° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product is purified by recrystallization from a 10:6:1 solution of CH3OH
|
Type
|
WASH
|
Details
|
The product is washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 50° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |